2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Description
This compound is a benzimidazole-derived sulfonamide featuring a 5,6-dimethyl-substituted benzimidazole core. The benzimidazole nitrogen at position 1 is substituted with a 3-methylbenzyl group, while the sulfonamide group at position 4 is attached to a 2-chlorobenzenesulfonyl moiety. Its molecular formula is C23H22ClN3O2S, with a molecular weight of 440.0 g/mol (calculated) and an experimental XLogP3 value of 5.3, indicating high lipophilicity . The compound’s topological polar surface area (72.4 Ų) suggests moderate hydrogen-bonding capacity .
Properties
IUPAC Name |
2-chloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-15-7-6-8-18(11-15)13-27-14-25-23-20(27)12-16(2)17(3)22(23)26-30(28,29)21-10-5-4-9-19(21)24/h4-12,14,26H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBZHBMGRTCRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC=CC=C4Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a synthetic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 439.96 g/mol. It features a benzenesulfonamide moiety linked to a substituted benzimidazole structure, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing benzimidazole structures exhibit various pharmacological effects, including:
- Antitumor Activity : Several studies have demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation. The compound in focus may exhibit similar properties due to its structural characteristics.
- Antimicrobial Effects : Benzimidazole derivatives have shown effectiveness against various bacterial and fungal strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and other diseases.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related benzimidazole compounds. For instance:
- A study reported that certain benzimidazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, such as MCF-7 (breast cancer) and HCC827 (lung cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 6.26 ± 0.33 |
| Compound B | HCC827 | 6.48 ± 0.11 |
| This compound | TBD | TBD |
The exact IC50 values for the compound are yet to be determined in specific assays.
The proposed mechanisms through which benzimidazole derivatives exert their biological effects include:
- Induction of Apoptosis : Flow cytometry analyses have shown that some benzimidazole compounds can induce apoptosis in cancer cells in a dose-dependent manner.
- Cell Cycle Arrest : These compounds may interfere with cell cycle progression, leading to growth inhibition in cancer cells.
- Inhibition of Specific Kinases : Certain analogs have been identified as inhibitors of kinases involved in tumor growth and metastasis.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of benzimidazole derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and two closely related analogs:
Analysis of Substituent Effects
Chlorine Position (2- vs. 4-)
- The ortho-chloro (2-position) substitution in the target compound may sterically hinder interactions with biological targets compared to the para-chloro (4-position) analogs.
Benzyl Group Modifications
- 3-Methoxybenzyl (CAS 338964-27-5): The methoxy group increases polarity (lower XLogP3) and introduces hydrogen-bond acceptor capacity, which could improve aqueous solubility but reduce membrane permeability .
- 3-Methylbenzyl (target compound): The methyl group enhances lipophilicity (higher XLogP3), favoring passive diffusion across lipid membranes .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The target compound’s XLogP3 of 5.3 exceeds that of the methoxy-substituted analog (estimated ~4.8–5.0), suggesting superior passive absorption in biological systems.
- Hydrogen-Bonding : The methoxy analog’s higher topological polar surface area (inferred) may improve solubility but limit blood-brain barrier penetration compared to the methyl-substituted compounds .
Preparation Methods
Starting Materials and Precursor Preparation
The benzimidazole scaffold is synthesized from 4,5-dimethyl-o-phenylenediamine (1), which undergoes cyclization with a carbonyl source. A modified Phillips-Ladenburg approach is employed:
Condensation with Formic Acid :
N1-Alkylation with 3-Methylbenzyl Bromide :
Regioselective Functionalization at C4
The C4 position of the benzimidazole is activated for sulfonamide coupling via nitration followed by reduction:
Nitration :
Reduction to Amine :
Sulfonamide Coupling at C4
Reaction with 2-Chlorobenzenesulfonyl Chloride
The amine intermediate 4 is coupled with 2-chlorobenzenesulfonyl chloride to form the target sulfonamide:
- Sulfonylation :
Optimization and Alternatives
- Base Selection : Triethylamine (TEA) or DMAP may replace pyridine, but pyridine offers superior yields due to its dual role as base and solvent.
- Solvent Effects : DMF or THF reduces side reactions compared to dichloromethane.
- Temperature Control : Maintaining 0°C during sulfonyl chloride addition minimizes hydrolysis.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction of a related benzimidazole-sulfonamide derivative confirms the para-substitution pattern and planarity of the sulfonamide group (CCDC 2189092).
Comparative Analysis of Synthetic Routes
Challenges and Troubleshooting
- Regioselectivity in Nitration : The C4 position is favored due to electron-donating methyl groups at C5 and C6, directing electrophilic attack.
- Sulfonyl Chloride Hydrolysis : Use anhydrous solvents and controlled temperatures to prevent hydrolysis to sulfonic acids.
- Purification Difficulties : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves sulfonamide byproducts.
Scale-Up and Industrial Feasibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
